molecular formula C9H8ClIO B13039550 4-Chloro-2-cyclopropyl-5-iodophenol

4-Chloro-2-cyclopropyl-5-iodophenol

Cat. No.: B13039550
M. Wt: 294.51 g/mol
InChI Key: NHRJUPBSVAKEFR-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-iodophenol is an organic compound with the molecular formula C9H8ClIO It is a phenolic compound characterized by the presence of chloro, cyclopropyl, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-cyclopropylphenol with iodine in the presence of a suitable base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various aryl and alkyl derivatives.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodophenol involves its interaction with molecular targets through its phenolic and halogen substituents. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyclopropyl-5-iodophenol is unique due to the combination of chloro, cyclopropyl, and iodo substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H8ClIO

Molecular Weight

294.51 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-5-iodophenol

InChI

InChI=1S/C9H8ClIO/c10-7-3-6(5-1-2-5)9(12)4-8(7)11/h3-5,12H,1-2H2

InChI Key

NHRJUPBSVAKEFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2O)I)Cl

Origin of Product

United States

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